molecular formula C18H22N2O3S B5693834 N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5693834
M. Wt: 346.4 g/mol
InChI Key: MKYGWJLOEIAWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This compound was first synthesized in the 1970s, but its therapeutic potential was not fully realized until more recent years. In

Mechanism of Action

The exact mechanism of action of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve multiple targets within the central nervous system. N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of several neurotransmitter systems, including acetylcholine, serotonin, and dopamine. Additionally, N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter systems, the reduction of neuroinflammation, and the protection of neurons against damage. Additionally, N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity. N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, one limitation of using N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low potency. N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have modest effects on cognitive function and neuroprotection in preclinical studies, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets within the central nervous system. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans with neurological disorders.

Synthesis Methods

The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The starting materials for the synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are 2,3-dimethylbenzaldehyde, 2-methylbenzaldehyde, and N-methylglycine. The reaction of these materials is carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel, to form the final product.

Scientific Research Applications

N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical studies, N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-9-7-10-16(15(13)3)19-18(21)12-20(24(4,22)23)17-11-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYGWJLOEIAWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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